molecular formula C16H12Cl2IN3O2 B12028190 N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide CAS No. 769151-08-8

N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide

Cat. No.: B12028190
CAS No.: 769151-08-8
M. Wt: 476.1 g/mol
InChI Key: DPJWLGXXFUQARU-ODCIPOBUSA-N
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Description

N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylidene hydrazine moiety, which is known for its versatility in chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide typically involves the condensation of 2,6-dichlorobenzaldehyde with hydrazine derivatives, followed by further reactions to introduce the oxoethyl and iodobenzamide groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce simpler hydrazine derivatives .

Scientific Research Applications

N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with biological molecules, potentially disrupting their normal function. This can lead to various biological effects, such as inhibition of enzyme activity or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is unique due to the presence of both the iodobenzamide and dichlorobenzylidene hydrazine moieties. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

CAS No.

769151-08-8

Molecular Formula

C16H12Cl2IN3O2

Molecular Weight

476.1 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide

InChI

InChI=1S/C16H12Cl2IN3O2/c17-12-5-3-6-13(18)11(12)8-21-22-15(23)9-20-16(24)10-4-1-2-7-14(10)19/h1-8H,9H2,(H,20,24)(H,22,23)/b21-8+

InChI Key

DPJWLGXXFUQARU-ODCIPOBUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=C(C=CC=C2Cl)Cl)I

Origin of Product

United States

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